6-Methoxypyrazine-2-carbaldehyde
Description
6-Methoxypyrazine-2-carbaldehyde is a pyrazine derivative featuring a methoxy (-OCH₃) substituent at position 6 and an aldehyde (-CHO) functional group at position 2. Pyrazines are six-membered heterocyclic compounds with two nitrogen atoms at the 1,4-positions, widely studied for their roles in pharmaceuticals, agrochemicals, and flavoring agents . The methoxy group’s electron-donating nature may influence reactivity and solubility compared to methyl or chloro substituents .
Properties
IUPAC Name |
6-methoxypyrazine-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c1-10-6-3-7-2-5(4-9)8-6/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYUSKKGFPFDNAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=CN=C1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxypyrazine-2-carbaldehyde typically involves the functionalization of pyrazine derivatives. One common method is the formylation of 6-methoxypyrazine using Vilsmeier-Haack reaction conditions, which involves the use of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) as reagents .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions: 6-Methoxypyrazine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products:
Oxidation: 6-Methoxypyrazine-2-carboxylic acid.
Reduction: 6-Methoxypyrazine-2-methanol.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
6-Methoxypyrazine-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical agents.
Industry: It is used in the production of specialty chemicals and as a flavoring agent in the food industry.
Mechanism of Action
The mechanism of action of 6-Methoxypyrazine-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form Schiff bases with amines, which are important in biological systems. Additionally, the methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties .
Comparison with Similar Compounds
Structural Analogues of Pyrazine-2-carbaldehyde Derivatives
The table below compares 6-Methoxypyrazine-2-carbaldehyde with structurally related compounds based on substituent type, position, and functional groups:
Biological Activity
6-Methoxypyrazine-2-carbaldehyde is a compound of significant interest in both organic synthesis and biological research due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, applications in medicinal chemistry, and relevant case studies.
This compound is characterized by an aldehyde functional group and a methoxy substituent on the pyrazine ring. These functional groups contribute to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₈N₂O₂ |
| Molecular Weight | 152.15 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| Functional Groups | Aldehyde, Methoxy |
The biological activity of this compound is primarily attributed to its ability to form Schiff bases with amines, which are critical in various biological systems. The methoxy group can also participate in hydrogen bonding, enhancing the compound's reactivity and potential binding interactions with biological targets.
Antimicrobial Activity
Research has indicated that derivatives of this compound exhibit antimicrobial properties. A study highlighted that several synthesized pyrazine derivatives displayed significant activity against anaerobic bacteria, particularly Gram-positive strains, with effective concentrations ranging from ≤ 6.2 to 25 µg/mL .
Anticancer Potential
In a related study, compounds derived from this compound were evaluated for their cytotoxic effects on human cancer cell lines. The findings showed that certain derivatives inhibited P-glycoprotein (P-gp), a key player in drug resistance in cancer therapy. Specifically, compounds demonstrated notable inhibition of rhodamine 123 efflux at concentrations as low as 10 μM, suggesting potential as anticancer agents .
Case Studies
- Antimicrobial Study : A series of pyrazine derivatives were tested against various bacterial strains. The results indicated that specific compounds derived from this compound were effective against anaerobic bacteria, showing up to 48% inhibition at certain concentrations .
- Cytotoxicity Evaluation : A study focused on the cytotoxic effects of synthesized quinoline analogues derived from this compound on multidrug-resistant gastric carcinoma cells. The most promising candidates exhibited significantly lower toxicity while effectively inhibiting P-gp activity .
Applications in Medicinal Chemistry
Due to its structural properties, this compound serves as a valuable building block in the synthesis of biologically active compounds. Its derivatives are being explored for their potential as pharmaceutical agents targeting various diseases, including cancer and bacterial infections .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
